N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-(2,4-difluorophenoxy)acetamide
Description
N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-(2,4-difluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives It is characterized by the presence of a cyclopropyl group attached to the thiazole ring and a difluorophenoxy group attached to the acetamide moiety
Properties
IUPAC Name |
N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-(2,4-difluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2S/c15-9-3-4-12(10(16)5-9)20-6-13(19)18-14-17-11(7-21-14)8-1-2-8/h3-5,7-8H,1-2,6H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFJLHUVLMFNIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)COC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-(2,4-difluorophenoxy)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Difluorophenoxy Group: The difluorophenoxy group can be introduced through nucleophilic aromatic substitution reactions, where a suitable difluorophenol reacts with an appropriate leaving group on the acetamide moiety.
Industrial Production Methods
Industrial production of N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-(2,4-difluorophenoxy)acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-(2,4-difluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the thiazole ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-(2,4-difluorophenoxy)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features may make it suitable for use in the design and synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a tool in biological research to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-(2,4-difluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide
- N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-(2,4-difluorophenoxy)propionamide
Uniqueness
N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-(2,4-difluorophenoxy)acetamide is unique due to the presence of both the cyclopropyl and difluorophenoxy groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and its stability under various conditions, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
